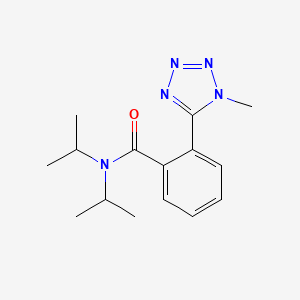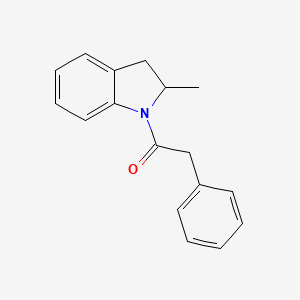
N,N-diisopropyl-2-(1-methyl-1H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diisopropyl-2-(1-methyl-1H-tetrazol-5-yl)benzamide is a compound that likely exhibits interesting properties due to its structural components, which include a tetrazole ring, a benzamide group, and diisopropyl functional groups. These features suggest potential applications in various fields of chemistry and materials science, although specific uses outside of drug applications are not detailed here as per the request.
Synthesis Analysis
The synthesis of compounds related to N,N-diisopropyl-2-(1-methyl-1H-tetrazol-5-yl)benzamide involves multi-step reactions, including the formation of tetrazole and benzamide functionalities. For instance, the synthesis of tetrazole derivatives often involves [2+3] cycloaddition reactions, while benzamide derivatives can be produced through acylation reactions of appropriate amines (Aouine et al., 2011). These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
Molecular structure analysis of related compounds often employs techniques such as X-ray crystallography, revealing intricate details about molecular conformations and interactions. For example, studies on benzamide derivatives have highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in determining molecular conformation and stability (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of benzamide and tetrazole derivatives can vary widely depending on the substituents present. Benzamide derivatives, for example, have been studied for their gelation behavior, which is influenced by methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020). This suggests that N,N-diisopropyl-2-(1-methyl-1H-tetrazol-5-yl)benzamide may also exhibit unique chemical behaviors based on its molecular structure.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10(2)20(11(3)4)15(21)13-9-7-6-8-12(13)14-16-17-18-19(14)5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGABMEFDRFCRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5596603.png)
![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)



![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)